molecular formula C18H23NO5 B11294212 methyl {8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11294212
M. Wt: 333.4 g/mol
InChI Key: UEVBZABNKFGAJA-UHFFFAOYSA-N
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Description

METHYL 2-{8-[(DIETHYLAMINO)METHYL]-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE: is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-{8-[(DIETHYLAMINO)METHYL]-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and diethylamine.

    Mannich Reaction: The Mannich reaction is employed to introduce the diethylamino group at the 8-position of the coumarin ring. This involves the reaction of 7-hydroxy-4-methylcoumarin with formaldehyde and diethylamine in the presence of an acid catalyst.

    Esterification: The resulting intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form a hydroxyl group.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

Biology:

    Enzyme Inhibition:

Medicine:

    Anticancer Agents: Coumarin derivatives, including this compound, have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.

    Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

Industry:

    Dye Synthesis: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism of action of METHYL 2-{8-[(DIETHYLAMINO)METHYL]-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the case of enzymes involved in cancer cell proliferation.

    DNA Intercalation: The chromen-2-one structure allows the compound to intercalate into DNA, disrupting its function and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    2-(Diethylamino)ethyl methacrylate: Shares the diethylamino group but differs in the rest of the structure.

    Coumarin: The parent compound with a simpler structure.

Uniqueness:

    Structural Complexity: The presence of multiple functional groups (diethylamino, hydroxy, and methyl) attached to the chromen-2-one structure makes it more versatile compared to simpler coumarins.

    Biological Activity: The combination of these functional groups enhances its biological activity, making it a more potent compound in various applications.

This detailed article provides a comprehensive overview of METHYL 2-{8-[(DIETHYLAMINO)METHYL]-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-[8-(diethylaminomethyl)-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C18H23NO5/c1-5-19(6-2)10-14-15(20)8-7-12-11(3)13(9-16(21)23-4)18(22)24-17(12)14/h7-8,20H,5-6,9-10H2,1-4H3

InChI Key

UEVBZABNKFGAJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)CC(=O)OC)O

Origin of Product

United States

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